molecular formula C44H27N B12637664 N,N-Diphenyl-4-(rubicen-5-YL)aniline CAS No. 922184-81-4

N,N-Diphenyl-4-(rubicen-5-YL)aniline

Cat. No.: B12637664
CAS No.: 922184-81-4
M. Wt: 569.7 g/mol
InChI Key: DZUIKKGNGUXYKZ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-(rubicen-5-YL)aniline: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicenyl group attached to an aniline moiety, which contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(rubicen-5-YL)aniline typically involves the reaction of rubicene with N,N-diphenylaniline under specific conditions. The process may include:

    Nucleophilic Substitution: This method involves the substitution of a leaving group in rubicene with the aniline derivative.

    Palladium-Catalyzed Coupling: Utilizing palladium catalysts to facilitate the coupling of rubicene with N,N-diphenylaniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diphenyl-4-(rubicen-5-YL)aniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Diphenyl-4-(rubicen-5-YL)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which N,N-Diphenyl-4-(rubicen-5-YL)aniline exerts its effects involves its interaction with molecular targets and pathways. The rubicenyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

    N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline: Shares a similar core structure but with an oxygen linkage.

    N,N-Diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline: Features a different aromatic substitution pattern.

Uniqueness: N,N-Diphenyl-4-(rubicen-5-YL)aniline stands out due to its specific rubicenyl group, which imparts unique chemical and physical properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

922184-81-4

Molecular Formula

C44H27N

Molecular Weight

569.7 g/mol

IUPAC Name

N,N-diphenyl-4-rubicen-5-ylaniline

InChI

InChI=1S/C44H27N/c1-3-11-30(12-4-1)45(31-13-5-2-6-14-31)32-24-21-28(22-25-32)29-23-26-37-40(27-29)36-18-10-20-38-41-34-16-8-7-15-33(34)35-17-9-19-39(42(35)41)44(37)43(36)38/h1-27H

InChI Key

DZUIKKGNGUXYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C5=CC=CC7=C8C9=CC=CC=C9C1=C8C6=CC=C1

Origin of Product

United States

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